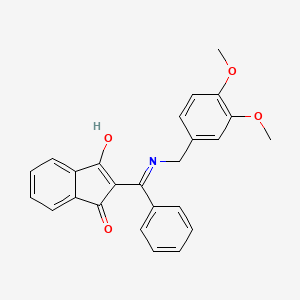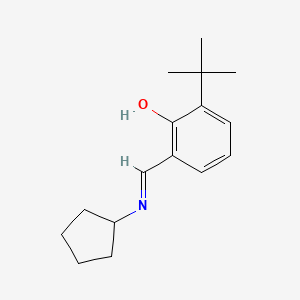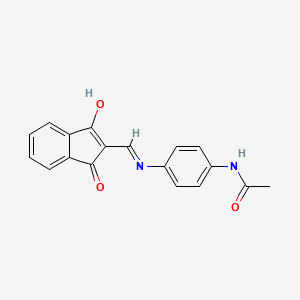
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(2-pyridylthio)phenyl)amino)ethanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(2-pyridylthio)phenyl)amino)ethanenitrile, commonly referred to as 2-DIPE, is an organic compound that has been studied extensively for its potential applications in the scientific research field. It is a heterocyclic compound that contains both a nitrogen and oxygen atom, and has a molecular weight of 253.3 g/mol. 2-DIPE has a unique structure that allows it to be used in a variety of ways, including as a reagent, catalyst, and ligand. In recent years, its use as a catalyst has become increasingly popular due to its ability to promote a wide range of chemical reactions.
作用機序
2-DIPE acts as a catalyst by binding to the reactants and stabilizing them in their transition states. This allows the reaction to proceed more efficiently and rapidly. Furthermore, 2-DIPE can also act as a ligand, forming a coordination complex with a metal ion. This coordination complex can then be used to facilitate a variety of reactions, such as Suzuki-Miyaura cross-coupling and Heck-Matsuda coupling.
Biochemical and Physiological Effects
2-DIPE is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to interact with any biological molecules. Furthermore, it is not known to have any effect on the metabolism or excretion of other compounds.
実験室実験の利点と制限
The use of 2-DIPE in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. Furthermore, it is relatively stable and can be used in a variety of reactions. Additionally, it can be used as a catalyst or ligand, allowing for the efficient and rapid synthesis of a variety of compounds.
However, there are also some limitations to the use of 2-DIPE in laboratory experiments. It is not very soluble in water and can be difficult to handle. Furthermore, it is sensitive to air and light and should be stored in an airtight container. Finally, it is not very soluble in organic solvents and can be difficult to use in certain reactions.
将来の方向性
The potential applications of 2-DIPE are vast and are only beginning to be explored. Future research could focus on its use as a catalyst for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, its use as a ligand in metal-catalyzed reactions could be further explored. Finally, its ability to catalyze the formation of polymers could be explored in greater detail.
合成法
2-DIPE can be synthesized using a variety of methods, including a one-pot synthesis, microwave-assisted synthesis, and a solid-phase synthesis. The one-pot synthesis is the most commonly used method and involves the reaction of 2-chloro-4-thiophenyl pyridine and 2-chloro-1,3-dioxoindane. This reaction is typically conducted in aqueous media and yields a product with a purity of over 95%. The microwave-assisted synthesis is also a popular method as it is faster and more efficient than the one-pot synthesis. This method involves the reaction of 2-chloro-4-thiophenyl pyridine and 2-chloro-1,3-dioxoindane in the presence of a microwave irradiation source. Finally, the solid-phase synthesis is an efficient method that involves the use of a solid-phase resin as the reaction medium. This method yields a product with a purity of over 95% and is typically used in the synthesis of complex molecules.
科学的研究の応用
2-DIPE has many potential applications in the scientific research field. It has been used as a reagent in a variety of organic syntheses, including the synthesis of heterocyclic compounds and natural products. In addition, it has been used as a catalyst for the synthesis of other organic compounds, such as amino acids and peptides. It has also been used as a ligand in metal-catalyzed organic reactions, such as Suzuki-Miyaura cross-coupling and Heck-Matsuda coupling. Furthermore, it has been used as a catalyst in the synthesis of polymers, such as polystyrene, polypropylene, and polyethylene.
特性
IUPAC Name |
1-hydroxy-3-oxo-N-(4-pyridin-2-ylsulfanylphenyl)indene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2S/c23-13-18(20-21(26)16-5-1-2-6-17(16)22(20)27)25-14-8-10-15(11-9-14)28-19-7-3-4-12-24-19/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWRVDOOVRJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)SC4=CC=CC=N4)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoindan-2-ylidene)-2-((4-(2-pyridylthio)phenyl)amino)ethanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














